N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N'-(3-bromo-2,6-difluorophenyl)oxamide
Description
N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N’-(3-bromo-2,6-difluorophenyl)oxamide is a complex organic compound that features a unique combination of a benzylcyclohexene moiety and a bromodifluorophenyl group linked through an oxamide functional group
Properties
IUPAC Name |
N-[(1-benzylcyclohex-2-en-1-yl)methyl]-N'-(3-bromo-2,6-difluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrF2N2O2/c23-16-9-10-17(24)19(18(16)25)27-21(29)20(28)26-14-22(11-5-2-6-12-22)13-15-7-3-1-4-8-15/h1,3-5,7-11H,2,6,12-14H2,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUUPUBJQMMUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CC2=CC=CC=C2)CNC(=O)C(=O)NC3=C(C=CC(=C3F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N’-(3-bromo-2,6-difluorophenyl)oxamide typically involves a multi-step process:
Formation of the Benzylcyclohexene Intermediate: This step involves the cyclization of a suitable precursor to form the cyclohexene ring, followed by benzylation to introduce the benzyl group.
Introduction of the Bromodifluorophenyl Group: This step involves the bromination and fluorination of a phenyl ring to obtain the 3-bromo-2,6-difluorophenyl moiety.
Coupling Reaction: The final step involves the coupling of the benzylcyclohexene intermediate with the bromodifluorophenyl group through an oxamide linkage. This is typically achieved using a coupling reagent such as carbodiimide under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N’-(3-bromo-2,6-difluorophenyl)oxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N’-(3-bromo-2,6-difluorophenyl)oxamide would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors to modulate signaling pathways.
Pathway Involvement: The compound may influence various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N’-(3-chloro-2,6-difluorophenyl)oxamide: Similar structure but with a chlorine atom instead of bromine.
N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N’-(3-bromo-2,6-dichlorophenyl)oxamide: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N’-(3-bromo-2,6-difluorophenyl)oxamide is unique due to the specific combination of bromine and fluorine atoms in the phenyl ring, which can influence its reactivity and interactions with molecular targets. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
